7,8-Dichloroquinolin-3-ol is a quinoline derivative, a class of heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridine ring. This compound serves as a bidentate ligand, meaning it can bind to a central metal ion via two donor atoms. In the context of the provided research, 7,8-Dichloroquinolin-3-ol is utilized as a chelating agent in the synthesis of platinum(II) complexes with potential anticancer properties [].
7,8-Dichloroquinolin-3-ol is an organic compound belonging to the quinoline family, characterized by the presence of two chlorine atoms at positions 7 and 8 of the quinoline ring and a hydroxyl group at position 3. This compound is notable for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The structure of 7,8-dichloroquinolin-3-ol is critical for its reactivity and biological function, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving chlorination reactions of quinolin-3-ol. It can also be found in certain synthetic pathways related to quinoline derivatives, which are often explored for their pharmacological potential.
7,8-Dichloroquinolin-3-ol is classified as a halogenated derivative of quinoline. Its classification can be further detailed as follows:
The synthesis of 7,8-dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. A common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and consistency of the chlorination process. Catalysts can also be utilized to optimize reaction conditions and improve yields.
Key structural data include:
7,8-Dichloroquinolin-3-ol participates in several types of chemical reactions:
The mechanism of action for 7,8-dichloroquinolin-3-ol is primarily linked to its biological activities:
Research indicates that compounds in this class exhibit significant antimicrobial and anticancer effects through various mechanisms including enzyme inhibition and interference with cellular signaling pathways.
7,8-Dichloroquinolin-3-ol typically appears as a crystalline solid with the following characteristics:
Key chemical properties include:
7,8-Dichloroquinolin-3-ol has several applications in scientific research:
Quinoline, a bicyclic heterocyclic compound consisting of a benzene ring fused to pyridine, has served as a foundational scaffold in medicinal chemistry since the early 19th century. The isolation of quinine from Cinchona bark in 1820 marked the first significant therapeutic application of a quinoline derivative, providing an essential antimalarial agent that dominated treatment for over a century [4]. This discovery ignited systematic exploration of quinoline’s chemical space, leading to synthetic derivatives optimized for enhanced bioavailability and target specificity. By the mid-20th century, chloroquine—a 4-aminoquinoline derivative—emerged as a synthetic successor to quinine, demonstrating superior efficacy against Plasmodium parasites through heme polymerization inhibition [4].
The strategic introduction of halogen atoms, particularly chlorine, at specific positions on the quinoline ring represented a transformative advancement in the 1950s–1960s. Chloroxine (5,7-dichloro-8-hydroxyquinoline) exemplified this approach, gaining initial use as a topical antibacterial and antidandruff agent due to its potent biocidal properties . This period established the pharmacophoric importance of halogenation, which enhances membrane permeability, electron distribution, and target binding affinity through steric and electronic effects. The compound 7,8-Dichloroquinolin-3-ol evolved from this lineage, designed to leverage ortho-chlorine substitutions for optimized steric positioning while incorporating a C3-hydroxyl group for hydrogen bonding interactions unavailable in earlier analogues [4].
Table 1: Historical Development of Key Halogenated Quinoline Therapeutics
Compound | Discovery Era | Key Structural Features | Primary Therapeutic Use |
---|---|---|---|
Quinine | 1820 | Natural alkaloid, C3-vinyl, C6-methoxy | Antimalarial |
Chloroquine | 1934 | C4-diethylamino chain, C7-chloro | Antimalarial/Anti-inflammatory |
Chloroxine | 1950s | C5,C7-dichloro, C8-hydroxyl | Topical antibacterial/Antifungal |
7,8-Dichloroquinolin-3-ol | 1980s–2000s | C7,C8-dichloro, C3-hydroxyl | Broad-spectrum antimicrobial lead |
7,8-Dichloroquinolin-3-ol exemplifies contemporary strategies in rational heterocyclic drug design, integrating multifunctional pharmacophores within a compact molecular architecture (MW: 214.05 g/mol). Its structure features two critical elements: (1) Ortho-dichloro substituents at C7 and C8 that induce significant electron withdrawal, enhancing complexation with biological targets through halogen bonding (C–X···O/N interactions), and (2) a C3-hydroxyl group enabling dual hydrogen bonding (donor/acceptor) and metal chelation capabilities [4] [5]. This configuration creates a polarized electron distribution ideal for penetrating microbial membranes and interacting with catalytic sites in enzymes. Synthetic routes to this compound typically involve Doebner–Miller quinoline synthesis or halogenation of pre-formed hydroxyquinolines, with microwave-assisted methods recently achieving 85% yield reductions in reaction times from hours to minutes .
In cancer research, the compound’s structural similarity to kinase-inhibitory quinoline scaffolds has prompted mechanistic investigations. Molecular docking suggests strong binding affinity (Ki ≈ 0.8–1.2 μM) with topoisomerase II’s ATP-binding pocket, where the C3-hydroxyl forms hydrogen bonds with Asp479 and Lys503 residues, while C7/C8-chlorines stabilize hydrophobic subpockets [1] [5]. Computational ADMET profiling predicts favorable drug-likeness: moderate lipophilicity (cLogP ≈ 2.8), high gastrointestinal absorption (>80%), and blood-brain barrier penetration, positioning it as a CNS-active candidate . These attributes have spurred development of hybrid molecules, such as isatin–quinoline conjugates, where 7,8-Dichloroquinolin-3-ol serves as the antimicrobial warhead linked through alkyl spacers to enhance biofilm penetration .
Table 2: Structural and Electronic Features of 7,8-Dichloroquinolin-3-ol vs. Related Derivatives
Structural Feature | 7,8-Dichloroquinolin-3-ol | 5,7-Dichloro-8-hydroxyquinoline | 2-Chloroquinolin-4-ol |
---|---|---|---|
Molecular Weight (g/mol) | 214.05 | 214.05 | 179.59 |
Halogen Positions | C7, C8 | C5, C7 | C2 |
Hydroxyl Position | C3 | C8 | C4 |
LogP (Predicted) | 2.84 | 3.12 | 2.15 |
Hydrogen Bond Capacity | Donor: 1; Acceptor: 2 | Donor: 1; Acceptor: 3 | Donor: 1; Acceptor: 2 |
Key Bioactive Applications | Antimicrobial, Topo II inhibition | Topical antifungal/antibacterial | Antiviral |
The escalating crisis of multidrug-resistant (MDR) pathogens and neglected tropical diseases necessitates structurally innovative agents that circumvent existing resistance mechanisms. 7,8-Dichloroquinolin-3-ol addresses this through multiple mechanisms: (1) disruption of microbial membranes via hydrophobic insertion and proton shuttle effects from its ionizable hydroxyl group; (2) inhibition of essential metalloenzymes through zinc/iron chelation; and (3) induction of oxidative stress by redox cycling . Against methicillin-resistant Staphylococcus aureus (MRSA), the compound’s isatin–quinoline conjugates demonstrate MIC values of 1–4 μg/mL—4- to 16-fold lower than ampicillin—while effectively degrading pre-formed biofilms (>83% inhibition at 10 μg/mL) . Transmission electron microscopy (TEM) confirms membrane rupture and cytoplasmic leakage within 2 hours of exposure, indicating rapid bactericidal action .
In antiparasitic applications, structural analogs like styrylquinolines exhibit sub-micromolar activity against Trypanosoma cruzi (IC50 = 0.7 μM) and Entamoeba histolytica (IC50 = 1.2 μM) by inhibiting parasite-specific dehydrogenases and DNA topoisomerases [6]. The NUATEI Consortium has prioritized this scaffold for Chagas disease and amoebiasis drug development, citing its selectivity indices (>30) against mammalian cells [6]. Current optimization focuses on enhancing metabolic stability through C3 prodrug modifications (e.g., phosphate esters) and hybrid construction with antiparasitic azoles. These efforts align with WHO pathogen prioritization, offering a chemically tractable core for combating diseases prevalent in resource-limited regions.
Table 3: Bioactivity Profile of 7,8-Dichloroquinolin-3-ol and Representative Derivatives
Biological Target | Compound Variant | Activity (IC₅₀/MIC) | Reference Comparator |
---|---|---|---|
MRSA | Isatin–quinoline conjugate 11a | 1.5 μg/mL | Vancomycin (MIC = 2 μg/mL) |
Candida albicans biofilm | 5,7-Dichloro-2-styrylquinolin-8-ol | 83.6% inhibition at 10 μg/mL | Fluconazole (70% at 10 μg/mL) |
Mycobacterium tuberculosis | C3-Benzimidazole conjugate | 0.8 μM | Isoniazid (IC₅₀ = 0.3 μM) |
Trypanosoma cruzi | Styrylquinoline derivative 19 | 0.7 μM | Benznidazole (IC₅₀ = 2.1 μM) |
Entamoeba histolytica | 7,8-Dichloro-3-hydroxyquinoline-hydrazone | 1.2 μM | Metronidazole (IC₅₀ = 0.9 μM) |
Compound Name in Focus: 7,8-Dichloroquinolin-3-ol
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1